molecular formula C9H8Cl2F3NO2S B11507491 N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide

N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B11507491
M. Wt: 322.13 g/mol
InChI Key: KAECIWUNRQRUQK-UHFFFAOYSA-N
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Description

N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide is a synthetic organic compound characterized by the presence of dichloro, phenylethyl, and trifluoromethanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide typically involves the nucleophilic dichloromethylation of aromatic N-tert-butylsulfinyl aldimines with (dichloromethyl)trimethylsilane at low reaction temperatures. The reaction mixture is slowly warmed to room temperature to yield the desired product . Additionally, the compound can be synthesized through the radical mono-dechlorination of α-(trichloromethyl)amines using Bu3SnH as the reductant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, are likely to be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloro or trifluoromethanesulfonamide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s dichloro and trifluoromethanesulfonamide groups play a crucial role in its reactivity and interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H8Cl2F3NO2S

Molecular Weight

322.13 g/mol

IUPAC Name

N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C9H8Cl2F3NO2S/c10-8(11)7(6-4-2-1-3-5-6)15-18(16,17)9(12,13)14/h1-5,7-8,15H

InChI Key

KAECIWUNRQRUQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(Cl)Cl)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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